Welcome to the BenchChem Online Store!
molecular formula C5H7Cl2N3 B8377818 2-Chloro-5-hydrazinopyridine  hydrochloride

2-Chloro-5-hydrazinopyridine hydrochloride

Cat. No. B8377818
M. Wt: 180.03 g/mol
InChI Key: RAHQINWMWXFOIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09193695B2

Procedure details

An aqueous sodium nitrite solution (3.49 g of sodium nitrite in 12.5 mL of water) was dropwise added to a solution of 6-chloropyridine-3-amine (5.00 g) in hydrochloric acid (77.8 mL) over 10 minutes (such that the temperature does not exceed −20° C.) under dry ice-acetone cooling (−20 to −40° C.), followed by stirring under the same conditions for 1 hour. A solution of tin chloride (14.8 g) in hydrochloric acid (25 mL) was dropwise added thereto over 15 minutes, followed by stirring at approximately 0° C. for 2 hours. The precipitated solid was collected by filtration (washed with water and n-hexane) and was vacuum dried at 40° C. to yield the title compound (9.45 g, brown solid).
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
77.8 mL
Type
solvent
Reaction Step One
Name
tin chloride
Quantity
14.8 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([O-])=O.[Na+].[Cl:5][C:6]1[N:11]=[CH:10][C:9]([NH2:12])=[CH:8][CH:7]=1.[Sn](Cl)(Cl)(Cl)Cl>Cl>[ClH:5].[Cl:5][C:6]1[CH:7]=[CH:8][C:9]([NH:12][NH2:1])=[CH:10][N:11]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
12.5 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N
Name
Quantity
77.8 mL
Type
solvent
Smiles
Cl
Step Two
Name
tin chloride
Quantity
14.8 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Name
Quantity
25 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
by stirring under the same conditions for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed −20° C.
CUSTOM
Type
CUSTOM
Details
under dry ice-acetone cooling (−20 to −40° C.)
WAIT
Type
WAIT
Details
over 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
by stirring at approximately 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration (washed with water and n-hexane)
CUSTOM
Type
CUSTOM
Details
dried at 40° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.ClC1=NC=C(C=C1)NN
Measurements
Type Value Analysis
AMOUNT: MASS 9.45 g
YIELD: CALCULATEDPERCENTYIELD 269.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.